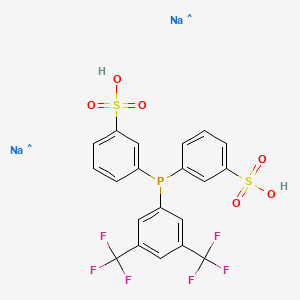
Bis(3-sulfonatophenyl)(3,5-di-trifluoroMethylphenyl)phosphine, disodiuM salt Monohydrate DANPHOS (water soluble)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DANPHOS: is a water-soluble phosphine ligand known for its unique properties and applications in various fields of chemistry. The full chemical name of DANPHOS is bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt monohydrate . This compound is particularly notable for its ability to form stable complexes with transition metals, making it a valuable tool in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DANPHOS typically involves the reaction of 3-sulfonatophenylphosphine with 3,5-di-trifluoromethylphenylphosphine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a disodium salt monohydrate .
Industrial Production Methods: Industrial production of DANPHOS follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: DANPHOS undergoes various chemical reactions, including:
Oxidation: DANPHOS can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form.
Substitution: DANPHOS can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal complexes and ligands can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine complexes.
Scientific Research Applications
DANPHOS has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biology: DANPHOS complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of DANPHOS complexes, particularly in drug delivery and imaging.
Industry: DANPHOS is used in industrial processes that require efficient and selective catalysis, such as polymerization and hydrogenation reactions .
Mechanism of Action
The mechanism by which DANPHOS exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in hydrogenation reactions, DANPHOS-metal complexes can activate hydrogen molecules and transfer them to unsaturated substrates .
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar applications in catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine ligand known for its stability and reactivity.
Bis(diphenylphosphino)methane: A bidentate ligand with applications in coordination chemistry.
Uniqueness of DANPHOS: DANPHOS stands out due to its water solubility and the presence of sulfonate groups, which enhance its stability and reactivity in aqueous media. This makes it particularly useful in catalytic processes that occur in water or other polar solvents .
Properties
Molecular Formula |
C20H13F6Na2O6PS2 |
|---|---|
Molecular Weight |
604.4 g/mol |
InChI |
InChI=1S/C20H13F6O6PS2.2Na/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;/h1-11H,(H,27,28,29)(H,30,31,32);; |
InChI Key |
CEYYSSVBUGPULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















